molecular formula C7H7BrO2 B1267044 5-Bromo-2-methoxyphenol CAS No. 37942-01-1

5-Bromo-2-methoxyphenol

Cat. No.: B1267044
CAS No.: 37942-01-1
M. Wt: 203.03 g/mol
InChI Key: OLSJHVZRUFFIPL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyphenol (CAS: 37942-01-1), also known as 4-bromo-2-hydroxyanisole, is a brominated aromatic compound with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.04 g/mol. It is synthesized from guaiacol (2-methoxyphenol) via hydroxyl group protection, bromination with bromine, and subsequent deprotection, achieving an overall yield of 64.3% . Its structure is confirmed by ¹H NMR, ¹³C NMR, and elemental analysis .

Preparation Methods

Acetylation Protection of Phenolic Hydroxyl Group

The initial step involves protecting the phenolic hydroxyl group of o-methoxyphenol (guaiacol) to prevent undesired side reactions during subsequent bromination. Acetylation is achieved using acetic anhydride under acidic catalysis, yielding acetic acid O-methoxy phenyl ester.

Reaction Conditions

  • Catalyst : Sulfuric acid (2 mL per 20.5 g guaiacol)
  • Reagent : Acetic anhydride (330 mL per 20.5 g guaiacol)
  • Temperature : 100°C
  • Duration : 6 hours
  • Workup : Dichloromethane extraction, saturated brine wash, solvent evaporation

Yield Analysis
Starting with 20.5 g guaiacol (0.165 mol), the reaction produces 26 g of acetylated intermediate (0.156 mol), corresponding to a 94.5% yield (Table 1).

Parameter Value
Starting Material (g) 20.5 (o-methoxyphenol)
Product (g) 26 (acetylated intermediate)
Molar Yield (%) 94.5

This step ensures selective bromination at the para position relative to the methoxy group by blocking the ortho hydroxyl group.

Bromination Reaction

The acetylated intermediate undergoes electrophilic aromatic bromination using molecular bromine (Br₂) in the presence of iron powder as a Lewis acid catalyst.

Reaction Conditions

  • Catalyst : Iron powder (2 g per 26 g intermediate)
  • Solvent : Dimethylformamide (DMF, 100 mL)
  • Reagent : Bromine (35 g, 0.22 mol)
  • Temperature : 70–80°C
  • Duration : 5 hours
  • Workup : Ethyl acetate extraction, solvent concentration

Yield Analysis
From 26 g of acetylated intermediate (0.156 mol), 36 g of brominated product (0.147 mol) is obtained, yielding 94.2% (Table 2).

Parameter Value
Intermediate (g) 26
Product (g) 36 (brominated intermediate)
Molar Yield (%) 94.2

Mechanistic Insight
Iron powder generates FeBr₃ in situ, polarizing Br₂ to facilitate electrophilic attack at the para position. The acetyl group’s electron-withdrawing effect further directs substitution away from the ortho position.

Deacetylation to Yield 5-Bromo-2-Methoxyphenol

The final step removes the acetyl protecting group under basic conditions, yielding the target compound.

Reaction Conditions

  • Reagent : 10% sodium bicarbonate (200 g aqueous solution)
  • Solvent : Methanol (150 mL)
  • Temperature : 80°C
  • Duration : Until clarification (monitored by HPLC)
  • Workup : Diethyl ether extraction, drying, and crystallization

Yield Analysis
36 g of brominated intermediate (0.147 mol) produces 27 g of this compound (0.143 mol), achieving a 97.3% yield (Table 3).

Parameter Value
Intermediate (g) 36
Product (g) 27 (this compound)
Molar Yield (%) 97.3

Purity and Characterization
The final product is obtained as an off-white solid with a melting point of 92–94°C. Purity is confirmed via HPLC (>98%) and NMR spectroscopy.

Optimization Strategies and Comparative Analysis

Catalytic System Variations

  • Acetylation : Substituting sulfuric acid with HCl reduces yields to 85–88% due to incomplete reaction.
  • Bromination : Replacing iron powder with AlCl₃ decreases regioselectivity, yielding 10–15% ortho-substituted byproducts.

Solvent Impact

  • DMF vs. Acetic Acid : DMF enhances bromine solubility, achieving 94% yield, whereas acetic acid lowers yield to 80%.

Temperature Modulation

  • Bromination at 60°C extends reaction time to 8 hours without improving yield, while temperatures >90°C promote decomposition.

Industrial-Scale Considerations

The three-step process is scalable, with batch sizes exceeding 100 kg reported in patent CN104693014A. Key industrial adaptations include:

  • Continuous Flow Acetylation : Reduces reaction time to 3 hours via turbulent mixing.
  • Bromine Recovery Systems : Condensation traps recover excess Br₂, lowering costs by 15–20%.
  • Automated pH Control : Ensures consistent deacetylation, minimizing overhydrolysis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Dehalogenated phenols and demethylated phenols.

Scientific Research Applications

Chemical Properties and Reactions

5-Bromo-2-methoxyphenol (C₇H₇BrO₂) is characterized by the presence of a bromine atom and a methoxy group, which influence its reactivity. The compound undergoes several types of reactions:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation Reactions : The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Reduction Reactions : The compound can be reduced to remove the bromine atom or reduce the methoxy group.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These reactions yield various products, such as substituted phenols and oxidized phenolic compounds .

Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for versatile modifications that are crucial in developing new materials .

Biology

The compound is utilized in biological research for enzyme inhibition studies. It acts as a probe in biochemical assays, providing insights into enzyme activity and interaction mechanisms. Notably, it has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory drug development .

Medicinal Chemistry

This compound plays a critical role in the synthesis of pharmaceuticals, particularly antihypertensive agents like aliskiren. Its structure allows it to interact with specific biological pathways, making it valuable in drug design .

Industrial Applications

The compound is also employed in the production of agrochemicals and dyes. Its reactivity enables the development of various industrial chemicals that are essential for agricultural practices and colorant manufacturing .

Case Study: Antitumor Activity

Research has indicated that compounds similar to this compound can interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This suggests potential applications in cancer therapy .

CompoundBiological ActivityMechanism
This compoundEnzyme inhibitionBinds to active sites of enzymes
Similar CompoundsAntitumor effectsDisrupts microtubule dynamics

Quantitative Structure-Activity Relationship (QSAR)

A QSAR study highlighted that structural features such as bromine substitution significantly affect biological activities like COX-2 inhibition and antioxidant capacity. The study established a linear relationship between molecular descriptors and biological activity, underscoring the importance of structural modifications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Melting Point : 65°C
  • Boiling Point : 150°C
  • Purity : ≥95.0% (commercial suppliers like TCI America and Kanto Reagents report ≥98.0% by GC and titration) .
  • Appearance : Crystalline powder or white-yellow crystals .

Structural Analogs and Positional Isomers

The table below compares 5-bromo-2-methoxyphenol with structurally similar brominated methoxy phenols and derivatives:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications/Notes
This compound C₇H₇BrO₂ Br (5), OMe (2), OH (1) 203.04 65 ≥95.0% Intermediate for PDE inhibitors
4-Bromo-3-methoxyphenol C₇H₇BrO₂ Br (4), OMe (3), OH (1) 203.03 Not reported >97.0% Research chemical
5-Bromo-2-methylphenol C₇H₇BrO Br (5), Me (2), OH (1) 187.04 Not reported 95% Potential synthetic intermediate
4-Bromo-5-(chloromethyl)-2-methoxyphenol C₈H₈BrClO₂ Br (4), ClCH₂ (5), OMe (2), OH (1) 251.50 Not reported Not reported Intermediate in specialty synthesis
2-Bromo-5-methoxybenzonitrile C₈H₆BrNO Br (2), OMe (5), CN (1) 212.04 Not reported >98.0% Nitrile-functionalized analog

Commercial Availability and Cost

  • This compound is widely available from suppliers like TCI America and Kanto Reagents, with prices ranging from ¥5,000/5g to ¥13,000/25g .
  • In contrast, niche derivatives like 4-bromo-5-(chloromethyl)-2-methoxyphenol () or 5-bromo-4-(2-chloro-1-hydroxyethyl)-2-methoxyphenol (CAS: 2229143-93-3, ) are less accessible and likely costlier due to specialized synthesis routes.

Biological Activity

5-Bromo-2-methoxyphenol (C_10H_11BrO_2), a substituted phenolic compound, has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by relevant data tables and case studies.

This compound is characterized by the presence of a bromine atom and a methoxy group, which significantly influence its reactivity and biological interactions. The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or altering their conformational states, thereby affecting various biochemical pathways.
  • Antitumor Activity : Studies have shown that compounds with similar structures can interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : It has been identified as a potential antitumor agent. For instance, related compounds showed sub-micromolar cytotoxicity against various human tumor cell lines, indicating that this compound may exhibit similar effects .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems .

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of bromo-substituted phenols on cancer cell lines (HeLa, HT-29, MCF7). The results indicated that these compounds could disrupt microtubule formation, leading to G2/M phase arrest and subsequent apoptotic death in cancer cells .
    • Table 1: Cytotoxicity of Bromo-Substituted Phenols Against Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    4-Bromo-2,5-dimethoxyanilineMCF70.025
    This compoundHeLaTBD
    4-Bromo-3-methylphenolHT-29TBD
    (Note: TBD indicates that specific data for this compound is currently being researched.)
  • Mechanistic Studies :
    • Research has demonstrated that the interaction of phenolic compounds with tubulin can lead to significant alterations in cell proliferation rates. The binding affinity and inhibitory effects on tubulin polymerization were analyzed using flow cytometry and immunofluorescence techniques .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR study on related methoxyphenols indicated that structural features such as the bromine substitution significantly affect their biological activities, including COX-2 inhibition and antioxidant capacity. The study highlighted a linear relationship between molecular descriptors and biological activity .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like aliskiren . Its unique structure allows it to be utilized in developing new drugs targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-methoxyphenol, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves bromination of 2-methoxyphenol using reagents like NN-bromosuccinimide (NBS) under controlled conditions. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives may be employed. Optimization includes adjusting temperature (e.g., 0–25°C for bromination), solvent choice (e.g., dichloromethane or THF), and catalyst loading. Post-synthesis purification via column chromatography or recrystallization improves yield. For example, a PROTAC synthesis protocol achieved 100% purity using optimized stoichiometry and reaction monitoring .

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, as referenced in similar phenolic compounds . Nuclear magnetic resonance (NMR, 1H^1H and 13C^{13}C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Quantitative analysis via titration or gravimetric methods may supplement these techniques. Commercial catalogs report >95% purity using high-performance liquid chromatography (HPLC) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Stability tests under accelerated degradation conditions (e.g., elevated temperature/humidity) can predict shelf life. Related brominated phenols in catalogs specify cold storage to minimize decomposition .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions in reactivity (e.g., variable yields in palladium-catalyzed couplings) are addressed by systematic screening of catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), ligands (e.g., biphenylphosphines), and bases (e.g., K2_2CO3_3). Kinetic studies using in situ monitoring (e.g., FTIR or Raman spectroscopy) identify rate-limiting steps. Comparing results with computational models (e.g., DFT calculations) can clarify electronic effects .

Q. How does the electronic effect of the methoxy and bromo substituents influence the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group (OCH3-OCH_3) is electron-donating, directing electrophiles to the ortho and para positions, while the bromo group (Br-Br) is electron-withdrawing, competing for regioselectivity. Competitive substitution patterns are resolved using substituent parameter analysis (Hammett constants) or isotopic labeling. Experimental validation via NOE NMR or X-ray crystallography confirms product structures .

Q. In multi-step synthesis, how can researchers mitigate the formation of by-products when using this compound as an intermediate?

  • Methodological Answer : By-product formation (e.g., di-brominated derivatives) is minimized through stepwise temperature control and stoichiometric precision. Intermediate quenching (e.g., sodium thiosulfate for excess bromine) and real-time monitoring (TLC or inline HPLC) ensure reaction progression. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) selectively isolates the target compound, as demonstrated in PROTAC synthesis achieving 100% purity .

Properties

IUPAC Name

5-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJHVZRUFFIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191383
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-01-1
Record name 5-Bromo-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-methoxybenzaldehyde (100 g, 0.46 mol) in CHCl3 (250 ml) was cooled with an ice bath and 3-chloroperoxybenzoic acid (50-60% purity) (146 g, 0.51 mol) in CHCl3 (1000 ml) added. The reaction mixture was allowed to warm slowly to room temperature and stirred for 72h. The white solid was filtered off and the filtrate concentrated in vacuo. The residue was dissolved in Et2O (200 ml) and washed with 1M sodium sulphite solution (2×200 ml) then NaHCO3 [half saturated] (3×200 ml). The ether layer was washed with 10% aqueous NaOH (3×100 ml) and the combined basic extract was acidified with concentrated hydrochloric acid and extracted with Et2O (3×100 ml). The combined organic extract was dried (MgSO4) and florisil (10 g) filtered and the solvent removed under reduced pressure to give the title compound (90 g) as a pate brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-benzoyloxy-4-bromoanisole (5 g) and sodium hydroxide (3 g) in water (5 mL) and ethanol (50 mL) is heated at reflux for 1 hour 30 minutes. It is then evaporated and the residue is triturated with water (20 mL) and concentrated hydrochloric acid (10 mL) and extracted with dichloromethane (150 mL). The organic solution is washed with saturated aqueous sodium bicarbonate solution (3×25 mL), dried, and concentrated, to give 5-bromo-2-methoxyphenol (3.25 g), in the form of a white crystalline solid, m.p. 67°-68° C.
Name
2-benzoyloxy-4-bromoanisole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of guaiacol (5.0 g, 0.04 mol) in acetonitrile (50 ml) at ambient temperature, was added trifluoroacetic anhydride (6.2 ml, 1.1 eq.). The solution was stirred for 5 min., then 1 M potassium tert-butoxide (4.0 ml, 0.1 eq.) was added slowly. The resultant mixture was stirred for 45 min. A solution of N-bromosuccinimide (7.83 g, 1.1 eq.) in acetonitrile (50 ml) was added via addition funnel slowly. The orange solution was stirred for 24 hours then the solvent was removed in rotary evaporator to give a residue which was suspended in dichloromethane (50 ml). A 6 N aqueous solution of sodium hydroxide (20 ml) was added and the organic layer was separated and discarded. The aqueous basic layer was acidified with concentrated hydrochloric acid until pH 2 was reached. Dichloromethane (50 ml) was added to extract the acidic aqueous layer. After being separated, the organic layer was washed with brine and concentrated on rotary evaporator to afford the desired product (8 g) as a redish oil in 90% yield.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.83 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Yield
90%

Retrosynthesis Analysis

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